2-Morpholino-3-[3-(trifluoromethyl)phenyl]quinoline
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Overview
Description
2-Morpholino-3-[3-(trifluoromethyl)phenyl]quinoline is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a morpholine ring and a trifluoromethyl group attached to a phenyl ring, which is further connected to a quinoline core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-3-[3-(trifluoromethyl)phenyl]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced quinoline derivatives. Substitution reactions can lead to the formation of various substituted quinoline compounds.
Scientific Research Applications
2-Morpholino-3-[3-(trifluoromethyl)phenyl]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can serve as a lead compound for the development of new drugs.
Medicine: Research into its pharmacological properties has shown promise in the treatment of various diseases. It is investigated for its potential as a therapeutic agent in conditions such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Morpholino-3-[3-(trifluoromethyl)phenyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
2-Morpholino-3-phenylquinoline: Lacks the trifluoromethyl group, which may result in different biological activities and properties.
3-[3-(Trifluoromethyl)phenyl]quinoline: Lacks the morpholine ring, which can affect its reactivity and interactions with biological targets.
2-Morpholinoquinoline: Lacks both the phenyl and trifluoromethyl groups, leading to distinct chemical and biological properties.
Uniqueness
The presence of both the morpholine ring and the trifluoromethyl group in 2-Morpholino-3-[3-(trifluoromethyl)phenyl]quinoline makes it unique compared to similar compounds. These functional groups contribute to its enhanced stability, reactivity, and potential biological activities. The combination of these features allows for a broader range of applications and makes it a valuable compound in scientific research.
Properties
IUPAC Name |
4-[3-[3-(trifluoromethyl)phenyl]quinolin-2-yl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O/c21-20(22,23)16-6-3-5-14(12-16)17-13-15-4-1-2-7-18(15)24-19(17)25-8-10-26-11-9-25/h1-7,12-13H,8-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQIJKDWDNZVFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C=C2C4=CC(=CC=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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